molecular formula C22H18N6OS2 B2634723 N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893928-31-9

N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2634723
CAS No.: 893928-31-9
M. Wt: 446.55
InChI Key: LKFQCJDCZOQJTF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyrazolo[3,4-d]pyrimidine structure via a thioacetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the pyrazolo[3,4-d]pyrimidine core: This involves the condensation of a hydrazine derivative with a pyrimidine precursor.

    Thioacetamide linkage: The final step involves coupling the benzo[d]thiazole and pyrazolo[3,4-d]pyrimidine units via a thioacetamide bridge, typically using reagents like thionyl chloride or phosphorus pentasulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time would be meticulously controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted aromatic compounds: From electrophilic aromatic substitution.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Biological Studies: Used as a probe to study enzyme interactions and signaling pathways in cells.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell growth and survival. This makes it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6OS2/c1-13-7-8-17(14(2)9-13)28-20-15(10-25-28)21(24-12-23-20)30-11-19(29)27-22-26-16-5-3-4-6-18(16)31-22/h3-10,12H,11H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFQCJDCZOQJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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